molecular formula C23H25NO2 B180980 N-Trityldiethanolamine CAS No. 23202-47-3

N-Trityldiethanolamine

Cat. No.: B180980
CAS No.: 23202-47-3
M. Wt: 347.4 g/mol
InChI Key: YJLPWJRMZCVURD-UHFFFAOYSA-N
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Description

N-Trityldiethanolamine is an organic compound that belongs to the class of trityl-protected amines It is characterized by the presence of a trityl group (triphenylmethyl) attached to a diethanolamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Trityldiethanolamine can be synthesized through the reaction of diethanolamine with trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the trityl chloride acting as a protecting group for the amine functionality. The general reaction scheme is as follows:

Diethanolamine+Trityl ChlorideThis compound+HCl\text{Diethanolamine} + \text{Trityl Chloride} \rightarrow \text{this compound} + \text{HCl} Diethanolamine+Trityl Chloride→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Trityldiethanolamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the diethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The trityl group can be removed under acidic conditions, revealing the free amine group which can then participate in further reactions such as acylation or alkylation.

    Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Acidic conditions, often using hydrochloric acid or trifluoroacetic acid.

    Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid or pyridine.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Substitution: Free diethanolamine.

    Esterification: Diethanolamine esters.

Scientific Research Applications

N-Trityldiethanolamine has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, allowing selective reactions to occur without interference from the amine group.

    Biology: Potential use in the synthesis of biologically active molecules where protection of the amine group is necessary.

    Medicine: May be used in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.

    Industry: Utilized in the production of specialty chemicals and materials where controlled reactivity of amine groups is essential.

Mechanism of Action

The mechanism of action of N-Trityldiethanolamine primarily involves the protection of the amine group by the trityl group. This protection prevents the amine from participating in unwanted side reactions, allowing for selective functionalization of other parts of the molecule. The trityl group can be removed under acidic conditions, revealing the free amine group for further reactions.

Comparison with Similar Compounds

    N-Tritylamine: Similar in structure but lacks the diethanolamine moiety.

    N-Trityl-N-methylethanolamine: Contains a methyl group instead of a second ethanolamine group.

    N-Trityldiisopropanolamine: Contains isopropanol groups instead of ethanolamine groups.

Comparison: N-Trityldiethanolamine is unique due to the presence of two hydroxyl groups in the diethanolamine moiety, which provides additional sites for functionalization compared to similar compounds. This makes it particularly useful in applications requiring multiple reactive sites.

Properties

IUPAC Name

2-[2-hydroxyethyl(trityl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c25-18-16-24(17-19-26)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,25-26H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLPWJRMZCVURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403263
Record name Ethanol, 2,2'-[(triphenylmethyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23202-47-3
Record name Ethanol, 2,2'-[(triphenylmethyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-BIS(2-HYDROXYETHYL)TRITYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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From diethanolamine and trityl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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